molecular formula C19H21N3O2 B2728936 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(m-tolyl)urea CAS No. 898414-74-9

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(m-tolyl)urea

Cat. No. B2728936
CAS RN: 898414-74-9
M. Wt: 323.396
InChI Key: PDDFNQVVLGYAKZ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(m-tolyl)urea, also known as DPU-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

One study details the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the compound's significance in medicinal chemistry and drug discovery. The research highlights a practical synthetic route and stereochemical determination, essential for developing selective kinase inhibitors (Chen et al., 2010).

Organic Synthesis Methodologies

Another piece of research focuses on the synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, employing various methods. This study contributes to the field of organic synthesis, demonstrating versatile strategies for constructing complex molecules and their structural confirmation through spectroscopy (Sarantou & Varvounis, 2022).

Inhibition Studies and Material Science

Research into glycolic acid oxidase inhibitors reveals the development of novel pyrrole derivatives, emphasizing the compounds' potential in therapeutic applications and biochemical studies. This investigation outlines how substituents affect the inhibitory activity, providing insights into enzyme inhibition mechanisms (Rooney et al., 1983).

Conducting Polymers

A study on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives explores the effects of substituents on their properties, including electrical conductivity and thermal stability. This research contributes to the development of advanced materials for electronic and sensor applications (Pandule et al., 2014).

Corrosion Inhibition

Exploring the role of pyrazoline derivatives in corrosion inhibition of mild steel offers insights into the compounds' utility in industrial applications. This comprehensive study utilizes experimental and computational techniques to demonstrate how such derivatives can enhance material durability in harsh chemical environments (Lgaz et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-5-8-15(13-14)22(18-11-6-12-20-18)19(23)21-16-9-3-4-10-17(16)24-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDFNQVVLGYAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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